molecular formula C16H22INO4 B1602676 N,N-Di-Boc-2-iodoaniline CAS No. 870703-53-0

N,N-Di-Boc-2-iodoaniline

Cat. No. B1602676
CAS RN: 870703-53-0
M. Wt: 419.25 g/mol
InChI Key: OLSDDNDJGXNWIZ-UHFFFAOYSA-N
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Description

“N,N-Di-Boc-2-iodoaniline” is an organic compound with the molecular formula C16H22INO4 and a molecular weight of 419.25 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “N,N-Di-Boc-2-iodoaniline” were not found, it’s worth noting that Boc-protection involves the reaction of amines with di-tert-butyl dicarbonate (Boc)2O in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) or inorganic bases .


Molecular Structure Analysis

The molecular structure of “N,N-Di-Boc-2-iodoaniline” consists of 16 carbon atoms, 22 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The exact mass is 419.05900 .


Physical And Chemical Properties Analysis

“N,N-Di-Boc-2-iodoaniline” has a melting point of 109-113°C . Its boiling point is 403.8°C at 760 mmHg . The compound has a density of 1.452g/cm3 . The LogP value is 4.96780, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Dihydroquinoxalinones

N,N-Di-Boc-2-iodoaniline has been utilized in the synthesis of enantiomerically pure 3-substituted dihydroquinoxalinones. This process involves a copper-catalyzed coupling of α-amino acid with N-Boc-2-iodoanilines, followed by acid-mediated Boc-deprotection/condensation. Remarkably, no racemization was observed during this synthesis, even with racemization-prone arylglycine amino acid starting materials (Luo & Brabander, 2015).

N-Boc Protection of Amino Groups

The compound has also been employed in the N-Boc protection of amino groups. A method using di-tert-butyl dicarbonate and guanidine hydrochloride as an organocatalyst has been developed for the chemoselective N-Boc protection of amine moieties in various compounds. This method enables selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines without side product formation (Jahani et al., 2011).

Synthesis of Guanidines

N,N-Di-Boc-2-iodoaniline has been used in the synthesis of guanidines. Using N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride offers a very efficient method for the bis-Boc protected guanidine formation of amino compounds (Kim & Qian, 1993).

Synthesis of Iodo-Aziridines

The compound has been utilized in the synthesis of iodoaziridines, where diiodomethyllithium addition to N-Boc-imines leads to these novel aziridines. This reaction proceeds via a highly diastereoselective cyclization of an amino gem-diiodide intermediate (Bull, Boultwood, & Taylor, 2012).

Synthesis of Quinolines

Another application is in the synthesis of substituted quinolines from Boc amides of substituted 2-iodoanilines and alkyl vinyl ketones. This method involves N-Michael addition, I–Mg exchange, and acid-catalyzed reaction (Kobayashi et al., 2012).

Safety and Hazards

“N,N-Di-Boc-2-iodoaniline” is classified as Acute toxicity, Oral (Category 4) and Eye irritation (Category 2) . It is harmful if swallowed and causes serious eye irritation . In case of contact, it is advised to wash off with soap and plenty of water .

Mechanism of Action

Target of Action

N,N-Di-Boc-2-iodoaniline is a complex organic compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound has a molecular weight of 41925 , which may influence its interaction with its targets. More detailed studies are required to elucidate the exact mechanism of interaction and the resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by N,N-Di-Boc-2-iodoaniline are currently unknown. Given its use in proteomics research , it may be involved in protein-related pathways

Pharmacokinetics

The compound has a molecular weight of 419.25 , a density of 1.452g/cm3 , and a boiling point of 403.8ºC at 760 mmHg . These properties could influence its bioavailability. More research is needed to outline its pharmacokinetic properties.

Result of Action

Given its use in proteomics research , it may have effects on protein structures or functions

properties

IUPAC Name

tert-butyl N-(2-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDDNDJGXNWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1I)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584566
Record name Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Di-Boc-2-iodoaniline

CAS RN

870703-53-0
Record name Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Di-Boc-2-iodoaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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